2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropylamine and a suitable pyridine derivative, followed by cyclization using a strong acid or base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
- Q203 : An imidazo[1,2-a]pyridine analogue with potent antimicrobial activity
Uniqueness
This compound is unique due to its specific cyclopropyl and imidazo[1,2-a]pyridine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-2-1-5-13-6-9(7-3-4-7)12-10(8)13/h6-8H,1-5H2,(H,14,15) |
InChI Key |
IVNUHHNXZXJLII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC(=CN2C1)C3CC3)C(=O)O |
Origin of Product |
United States |
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